

Givosiran's Mechanism of Action in Acute Hepatic Porphyria: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Acute Hepatic Porphyria (AHP) is a family of rare, genetic metabolic disorders characterized by debilitating neurovisceral attacks and chronic symptoms. These manifestations are driven by the accumulation of neurotoxic heme intermediates, δ -aminolevulinic acid (ALA) and porphobilinogen (PBG). The overproduction of these intermediates is a direct consequence of the upregulation of aminolevulinate synthase 1 (ALAS1), the first and rate-limiting enzyme in the hepatic heme biosynthesis pathway. **Givosiran** is a pioneering RNA interference (RNAi) therapeutic designed to specifically target and silence the ALAS1 gene in hepatocytes. This guide provides a detailed examination of the molecular mechanism of **givosiran**, summarizes key clinical data, and outlines the experimental protocols used to validate its efficacy and mechanism of action.

The Pathophysiology of Acute Hepatic Porphyria

AHP comprises four subtypes: acute intermittent porphyria (AIP), variegate porphyria (VP), hereditary coproporphyria (HCP), and ALAD deficiency porphyria (ADP).[1] These are caused by inherited deficiencies in specific enzymes of the heme synthesis pathway.[1] A key pathological feature of AHP is the induction of hepatic ALAS1, which leads to the accumulation of ALA and PBG.[2] These neurotoxic intermediates are responsible for the acute neurovisceral attacks and chronic debilitating symptoms experienced by patients with AHP.[3]



Givosiran: A Targeted RNAi Therapeutic

Givosiran is a subcutaneously administered small interfering RNA (siRNA) therapeutic.[4] It is designed for targeted delivery to hepatocytes through conjugation to a trivalent N-acetylgalactosamine (GalNAc) ligand.[1][5] This ligand binds with high affinity to the asialoglycoprotein receptor (ASGPR), which is highly expressed on the surface of hepatocytes. [1][5]

Mechanism of Action: The RNA Interference Pathway

Upon binding to the ASGPR, the **givosiran**-GalNAc conjugate is internalized into the hepatocyte via endocytosis.[1] Inside the cell, the siRNA duplex is released into the cytoplasm. Here, it engages the endogenous RNAi machinery.[1] The double-stranded siRNA is processed by the Dicer enzyme and loaded into the RNA-induced silencing complex (RISC).[1] The passenger (sense) strand of the siRNA is degraded, while the guide (antisense) strand directs the RISC to the messenger RNA (mRNA) of ALAS1.[1] The RISC, guided by the complementary sequence of the siRNA, cleaves the ALAS1 mRNA, leading to its degradation and preventing its translation into the ALAS1 protein.[1] By reducing the levels of ALAS1, **givosiran** effectively dampens the overproduction of ALA and PBG, addressing the root cause of AHP symptoms.[2]



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Givosiran's cellular mechanism of action.

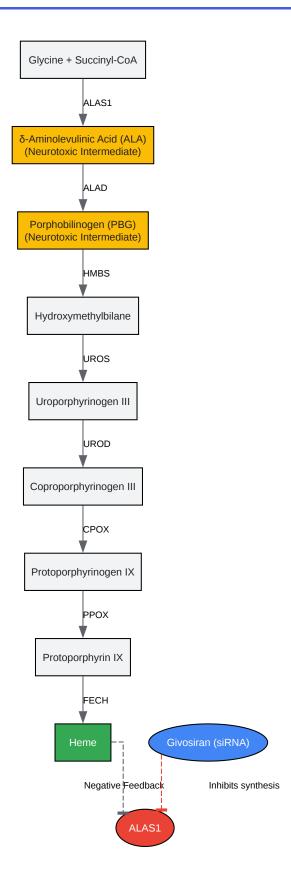




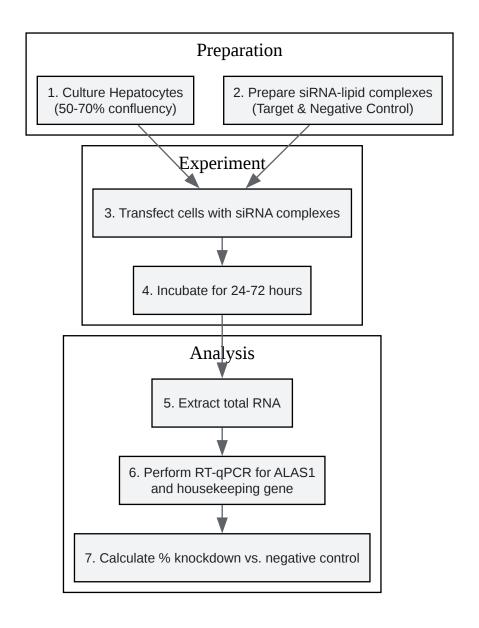
Heme Synthesis Pathway and Givosiran's Point of Intervention

The heme synthesis pathway is a multi-step process involving several enzymes. **Givosiran**'s intervention at the initial, rate-limiting step is crucial for its therapeutic effect.









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